1-Bromo-1-(5-(difluoromethyl)-2-nitrophenyl)propan-2-one
CAS No.:
Cat. No.: VC20542592
Molecular Formula: C10H8BrF2NO3
Molecular Weight: 308.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8BrF2NO3 |
|---|---|
| Molecular Weight | 308.08 g/mol |
| IUPAC Name | 1-bromo-1-[5-(difluoromethyl)-2-nitrophenyl]propan-2-one |
| Standard InChI | InChI=1S/C10H8BrF2NO3/c1-5(15)9(11)7-4-6(10(12)13)2-3-8(7)14(16)17/h2-4,9-10H,1H3 |
| Standard InChI Key | VOZSDUGRPHFTDV-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C1=C(C=CC(=C1)C(F)F)[N+](=O)[O-])Br |
Introduction
1-Bromo-1-(5-(difluoromethyl)-2-nitrophenyl)propan-2-one is a complex organic compound belonging to the class of brominated ketones. Its molecular structure features a bromo substituent, a difluoromethyl group, and a nitrophenyl moiety, which contribute to its unique chemical and biological properties. The compound has a molecular weight of approximately 303.11 g/mol and is of interest for various applications in organic synthesis and potentially in medicinal chemistry.
Synthesis and Applications
The synthesis of 1-Bromo-1-(5-(difluoromethyl)-2-nitrophenyl)propan-2-one typically involves multi-step reactions that require careful optimization of conditions to achieve high yields and purity. This compound serves as a versatile intermediate in organic synthesis due to its reactive functional groups.
| Synthetic Route | Key Steps |
|---|---|
| General Approach | Involves the formation of the nitrophenyl core followed by introduction of the difluoromethyl and bromo groups. |
| Optimization | Reaction conditions such as temperature, solvent, and catalysts are optimized to improve yield and minimize byproducts. |
Biological Activities and Potential Applications
| Potential Biological Activity | Mechanism |
|---|---|
| Enzyme Interaction | The nitro group may influence enzyme activity by binding to specific sites. |
| Receptor Binding | Potential interactions with cellular receptors could modulate signaling pathways. |
Safety and Handling
Handling 1-Bromo-1-(5-(difluoromethyl)-2-nitrophenyl)propan-2-one requires caution due to its potential hazards. Safety data sheets recommend washing off any skin contact with soap and water and consulting a physician if necessary .
| Safety Precaution | Recommendation |
|---|---|
| Skin Contact | Wash with soap and water; consult a physician if irritation persists. |
| Inhalation | Provide artificial respiration if necessary; seek medical attention. |
Comparison with Analogous Compounds
Several compounds share structural similarities with 1-Bromo-1-(5-(difluoromethyl)-2-nitrophenyl)propan-2-one, including those with different functional groups like methoxy, hydroxy, or trifluoromethylthio. These variations affect solubility, reactivity, and biological activity.
| Analogous Compound | Unique Features |
|---|---|
| 1-Bromo-3-(4-(difluoromethyl)-3-methoxyphenyl)propan-2-one | Contains a methoxy group, affecting solubility and reactivity. |
| 1-Bromo-3-(5-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one | Incorporates a trifluoromethylthio group, enhancing reactivity and biological activity. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume